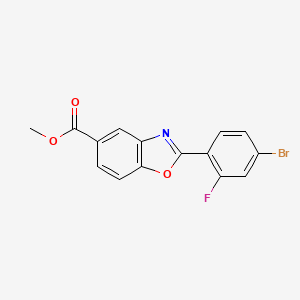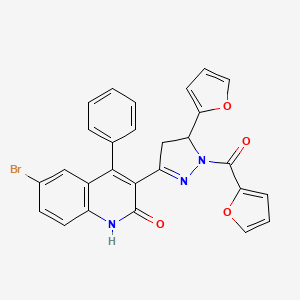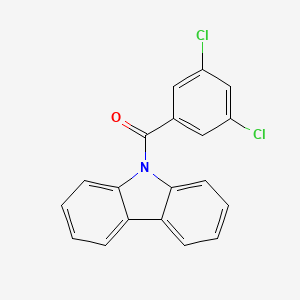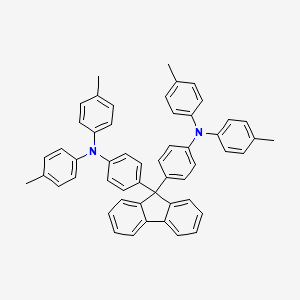
2-(2,4-Dimethoxyphenyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethoxyphenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a quinoxaline core with a 2,4-dimethoxyphenyl group attached to it, making it a unique and valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)quinoxaline typically involves the condensation of 2,4-dimethoxyaniline with a suitable diketone or dicarbonyl compound. One common method is the reaction of 2,4-dimethoxyaniline with 1,2-dicarbonyl compounds under acidic or basic conditions . This reaction can be carried out in various solvents, including ethanol, methanol, or acetic acid, and often requires heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .
化学反应分析
Types of Reactions
2-(2,4-Dimethoxyphenyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
科学研究应用
2-(2,4-Dimethoxyphenyl)quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent
Biology: The compound is used in studies related to enzyme inhibition and receptor binding
Materials Science: It serves as a building block for the synthesis of organic semiconductors and electroluminescent materials.
Agriculture: Quinoxaline derivatives are used in the development of pesticides and herbicides
作用机制
The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoxaline involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2,4-Dimethoxyphenyl)quinoxaline include other quinoxaline derivatives such as:
- 2-Phenylquinoxaline
- 2,3-Dimethylquinoxaline
- 2-(4-Methoxyphenyl)quinoxaline .
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart distinct biological activities and chemical properties. The presence of the 2,4-dimethoxyphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .
属性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyphenyl)quinoxaline |
InChI |
InChI=1S/C16H14N2O2/c1-19-11-7-8-12(16(9-11)20-2)15-10-17-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3 |
InChI 键 |
QZPPEZNQBHBIOM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14114821.png)
![[(1S)-1-[(5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate](/img/structure/B14114838.png)
![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)




![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)



![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)


